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Introduction

Personalized cancer vaccines represent a promising immunotherapeutic approach, aiming to
stimulate a patient's immune system to recognize and eradicate tumor cells. The efficacy of
these vaccines, particularly those based on messenger RNA (mMRNA), is heavily reliant on the
delivery vehicle. Genevant Sciences' CL1, a novel ionizable lipid, is a key component of their
lipid nanoparticle (LNP) platform, designed for the efficient in vivo delivery of mRNA payloads.
[1][2] These application notes provide a comprehensive overview of Genevant CL1's utility in
the development of personalized cancer vaccines, including its performance characteristics
and detailed protocols for formulation and preclinical evaluation.

Genevant's LNP technology is clinically validated, having been utilized in the FDA-approved
siRNA therapeutic ONPATTRO®, and is being applied to a range of mRNA-based applications,
including vaccines and gene editing.[3] The CL1 lipid, also referred to as Lipid 10 in scientific
literature, has demonstrated superior performance in preclinical models, suggesting its
potential to enhance the immunogenicity of mRNA-based personalized cancer vaccines.[1][2]

Genevant CL1 (Lipid 10) Performance
Characteristics
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The ionizable lipid is a critical component of LNPs, influencing both the potency and tolerability
of the formulation. Preclinical studies have demonstrated that LNPs formulated with Genevant
CL1 (Lipid 10) exhibit significant advantages over established benchmarks.

Physicochemical Properties

The physicochemical properties of LNPs are crucial for their in vivo performance. The table
below summarizes the characteristics of LNPs formulated with Genevant CL1.

Parameter siRNA LNP mRNA LNP
pKa 6.3 6.3

Size (Z-average, nm) 89 86
Polydispersity Index (PDI) 0.07 0.16
Encapsulation Efficiency (%) 97 96

Data derived from Lam et al. (2023).

In Vivo Gene Silencing (siRNA)

To assess the potency of CL1-containing LNPs for in vivo delivery, a study evaluated the
silencing of the transthyretin (TTR) gene in mice using siRNA.

Formulation Dose (mg/kg) Mean TTR Knockdown (%)
Genevant CL1 (Lipid 10) 0.01 ~95
DLin-MC3-DMA 0.01 ~75

Data derived from Lam et al. (2023). LNPs formulated with Genevant CL1 (Lipid 10)
demonstrated significantly greater gene silencing compared to the benchmark Onpattro lipid,
DLin-MC3-DMA.

In Vivo mRNA Delivery and Protein Expression
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The ability of CL1-formulated LNPs to deliver mRNA and facilitate protein expression was
evaluated in mice.

Mean EGFP Expression

Formulation Dose (mg/kg) .
(nglg of liver)

Genevant CL1 (Lipid 10) 1 ~3500

DLin-MC3-DMA 1 ~1500

Data derived from Lam et al. (2023). Genevant CL1 (Lipid 10) LNPs led to superior liver
delivery and expression of EGFP mRNA compared to DLIin-MC3-DMA.

Vaccine Immunogenicity

The immunogenicity of a hemagglutinin (HA) rodent vaccine model was assessed to determine
the potential of CL1 LNPs for vaccine applications. This serves as a strong indicator of its
potential for inducing immune responses in the context of personalized cancer vaccines.

Mean Anti-HA IgG Titer

Formulation Dose (ug) (Day 42)
Genevant CL1 (Lipid 10) 1 ~1,000,000
SM-102 (Moderna SpikeVax) 1 ~300,000
ALC-0315 (Pfizer/BioNTech 1,000,000

Comirnaty)

Data derived from Lam et al. (2023). Intramuscular administration of a vaccine formulated with
Genevant CL1 (Lipid 10) LNP elicited comparable or better antibody titers to the lipid
compositions used in FDA-approved mRNA COVID-19 vaccines.

Experimental Protocols

The following protocols provide a general framework for the formulation, characterization, and
preclinical evaluation of Genevant CL1-based personalized cancer vaccines.
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Formulation of mMRNA-LNP using Microfluidic Mixing

This protocol describes the formulation of MRNA-LNPs using a microfluidic mixing device, a
reproducible and scalable method.

Materials:

e Genevant CL1 (ionizable lipid)

e DSPC (helper lipid)

e Cholesterol

« DMG-PEG2000 (PEG-lipid)

» Personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0)
e Ethanol

e Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

e Prepare a lipid mixture in ethanol containing Genevant CL1, DSPC, cholesterol, and DMG-
PEG2000 at a molar ratio of 50:10:38.5:1.5.

e Prepare the aqueous phase by dissolving the personalized cancer vaccine mRNA construct
in citrate buffer (pH 4.0).

¢ Set up the microfluidic mixing device according to the manufacturer's instructions.
o Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,
3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of
the LNPs, encapsulating the mRNA.
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e Collect the resulting LNP dispersion.

» Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and
non-encapsulated mRNA.

« Sterile-filter the final LNP formulation through a 0.22 um filter.

Solution Preparation
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Workflow for mMRNA-LNP Formulation.

Characterization of mRNA-LNPs

a. Size and Polydispersity Index (PDI) Measurement:

e Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the
LNP formulation. Dilute the LNP sample in PBS for analysis.

b. Zeta Potential Measurement:

o Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS). Dilute
the sample in a low ionic strength buffer.

c. MRNA Encapsulation Efficiency:
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o Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of
encapsulated mMRNA. Measure fluorescence before and after lysing the LNPs with a
detergent (e.g., Triton X-100).

In Vivo Immunogenicity Study in a Murine Model

This protocol outlines a general procedure to assess the immunogenicity of the personalized
cancer vaccine formulated with Genevant CL1 LNPs.

Animal Model:
o C57BL/6 mice (or a relevant tumor model)
Procedure:

o Administer the personalized cancer vaccine (e.g., 1-10 ug of mRNA) via intramuscular
injection into the hind limb of the mice. Include a control group receiving a placebo (e.g.,
PBS).

» Administer a booster vaccination 2-3 weeks after the primary immunization.

e Collect blood samples at various time points (e.g., weekly) to monitor the antigen-specific
antibody response.

o At the end of the study, sacrifice the mice and harvest spleens to analyze T-cell responses.
Readouts:
o Humoral Immunity: Measure antigen-specific IgG titers in the serum using ELISA.

e Cellular Immunity: Perform ELISpot or intracellular cytokine staining followed by flow
cytometry on splenocytes to quantify antigen-specific IFN-y producing T-cells.
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In Vivo Immunogenicity Study Workflow.

Mechanism of Action: LNP-mediated mRNA Delivery
and Immune Activation

The Genevant CL1 LNP formulation facilitates the delivery of mRNA encoding tumor-specific
neoantigens to antigen-presenting cells (APCs), primarily dendritic cells.

+ Uptake: Following intramuscular injection, the LNPs are taken up by APCs at the injection
site and in the draining lymph nodes.

+ Endosomal Escape: The ionizable lipid CL1 has a pKa in the acidic range. In the acidic
environment of the endosome, CL1 becomes protonated, leading to the destabilization of the
endosomal membrane and the release of the mRNA payload into the cytoplasm.
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» Antigen Expression and Presentation: The mRNA is translated by the cell's machinery into
the neoantigen proteins. These proteins are then processed and presented on the surface of
the APCs via MHC class | and class Il molecules.

o T-cell Priming and Activation: The presentation of neoantigens to T-cells in the lymph nodes
leads to the priming and activation of tumor-specific CD4+ and CD8+ T-cells.

o Tumor Cell Killing: Activated cytotoxic CD8+ T-cells migrate to the tumor site and recognize
and kill tumor cells expressing the specific neoantigens.
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Mechanism of LNP-mediated Immune Activation.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10855636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

Genevant's CL1 ionizable lipid, as a core component of their LNP delivery platform,
demonstrates significant potential for enhancing the development of personalized mRNA
cancer vaccines. Its superior performance in preclinical models, in terms of both mRNA delivery
and immunogenicity, suggests that it can contribute to the generation of robust and durable
anti-tumor immune responses. The provided protocols offer a foundational framework for
researchers to formulate, characterize, and evaluate personalized cancer vaccines utilizing this
advanced delivery technology. Further optimization of formulations and preclinical testing in
relevant tumor models will be crucial for translating the promise of Genevant CL1 into effective
clinical immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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